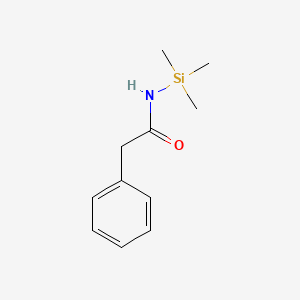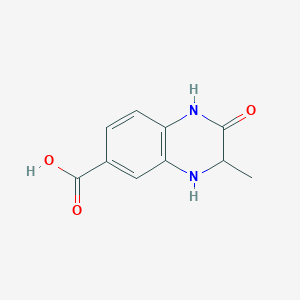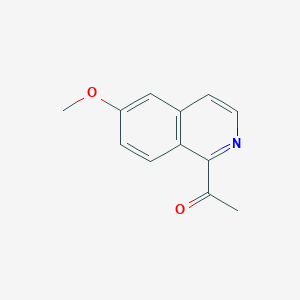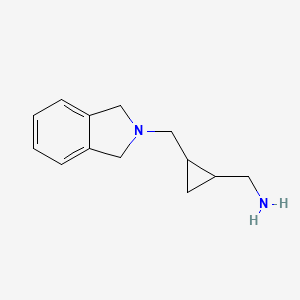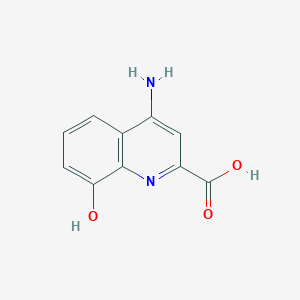![molecular formula C12H14N2O B11898381 7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is part of a broader class of spirocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. This reaction can be promoted by either Lewis base or Brønsted base catalysts. For example, using a Lewis base such as PCy3 (tricyclohexylphosphine) as a catalyst can yield the desired product with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be used to achieve good yields .
Industrial Production Methods
While specific industrial production methods for 7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions typically involve controlling temperature, solvent, and reaction time to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated spirocyclic compound. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.
Applications De Recherche Scientifique
7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the compound’s modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spirocyclic structure but differ in the position of the spiro linkage and substituents.
Spiropyrans: These photochromic compounds can switch between different isomers under light, temperature, or pH changes.
1’-Methylspiro[indoline-3,4’-piperidine] Derivatives: These compounds have a similar indoline moiety but are linked to a piperidine ring instead of a pyrrolidinone.
Uniqueness
7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of a methyl group at the 7-position. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other spirocyclic compounds .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
7-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-3-2-4-9-10(8)14-11(15)12(9)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15) |
Clé InChI |
QIDXNIYJGLUGQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3(CCNC3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






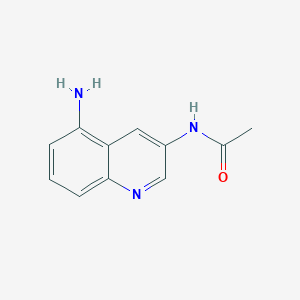
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
